molecular formula C6H10 B1619787 2-Methyl-1,3-pentadiene CAS No. 926-54-5

2-Methyl-1,3-pentadiene

Cat. No.: B1619787
CAS No.: 926-54-5
M. Wt: 82.14 g/mol
InChI Key: RCJMVGJKROQDCB-SNAWJCMRSA-N
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Description

2-Methyl-1,3-pentadiene is an organic compound with the molecular formula C₆H₁₀. It is a type of diene, which means it contains two carbon-carbon double bonds.

Chemical Reactions Analysis

2-Methyl-1,3-pentadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1,3-pentadiene has several scientific research applications:

Comparison with Similar Compounds

2-Methyl-1,3-pentadiene can be compared with other dienes such as 1,3-butadiene and 1,4-pentadiene. Unlike 1,3-butadiene, which has two conjugated double bonds, this compound has a methyl group that influences its reactivity and stability. Compared to 1,4-pentadiene, which has isolated double bonds, this compound’s conjugated system provides additional stability and unique reactivity .

Similar compounds include:

  • 1,3-Butadiene
  • 1,4-Pentadiene
  • 2-Methyl-1,4-pentadiene

These compounds share structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

(3E)-2-methylpenta-1,3-diene
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
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InChI Key

RCJMVGJKROQDCB-SNAWJCMRSA-N
Source PubChem
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Canonical SMILES

CC=CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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Related CAS

26714-20-5
Record name 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer
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DSSTOX Substance ID

DTXSID101020907
Record name 2-Methylpenta-1,3-diene
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,3-Pentadiene, 2-methyl-
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CAS No.

926-54-5, 1118-58-7
Record name (3E)-2-Methyl-1,3-pentadiene
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Record name trans-2-Methylpenta-1,3-diene
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Record name 2-Methyl-1,3-pentadiene
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Record name 2,3-butadiene
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Record name 2-Methylpenta-1,3-diene
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Record name 2-methylpenta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-1,3-pentadiene?

A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be used to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and conformation of the molecule. [, , , , ]
  • Infrared (IR) spectroscopy: Helps identify functional groups and study conformational equilibria. [, , ]
  • Ultraviolet Photoelectron (pe) spectroscopy: Offers insights into the electronic structure and conformational preferences in the gas phase. [, ]

Q3: What are the preferred conformations of this compound in the gas phase?

A3: While the (E)-isomer prefers the s-trans conformation, the (Z)-isomer favors twisted s-cis conformations in the gas phase. This preference has been confirmed by a combination of ultraviolet photoelectron spectroscopy and computational methods such as MMX, MNDO, AM1, and ab initio MO calculations. [, ]

Q4: Have there been any computational studies on the vibrational frequencies of this compound?

A4: Yes, ab initio studies have been conducted to analyze the conformers and vibrational frequencies of this compound. []

Q5: How does the reactivity of this compound in cationic polymerization compare to its cyclic analog, 3-methylenecyclohexene?

A5: Studies show that 3-methylenecyclohexene is more reactive in cationic polymerization than this compound. This difference arises from the lower resonance stabilization of conjugated double bonds and the higher stability of the conjugate cation in the cyclic diene. []

Q6: What are the typical polymerization pathways for this compound in cationic polymerization?

A6: this compound primarily undergoes 1,4-addition during cationic polymerization, with a minor contribution from 1,2-addition. []

Q7: What is the microstructure of polymers obtained from this compound using deoxycholic acid as a template?

A7: Asymmetric inclusion polymerization of both (E)- and (Z)-isomers of this compound within deoxycholic acid canals yields optically active polymers with a 1,4-trans, head-to-tail structure. []

Q8: What is the impact of the polymerization temperature on the stereochemistry of poly(this compound) synthesized with neodymium catalysts?

A8: The polymerization temperature significantly influences the stereochemistry of poly(this compound) synthesized with neodymium catalysts. At +20°C, a cis-1,4 isotactic polymer is obtained, while at -20°C, a crystalline 1,2 syndiotactic polymer is formed. This shift in stereospecificity is attributed to changes in the coordination mode of the monomer to the catalyst. []

Q9: How does this compound behave in Diels-Alder reactions with tetracyanoethylene?

A9: this compound readily undergoes Diels-Alder reactions with tetracyanoethylene (TCNE). This reaction forms the basis of an indirect spectrophotometric method for quantifying Diels-Alder-active dienes. []

Q10: Can Methylrhenium trioxide catalyze Diels-Alder reactions involving this compound?

A10: Yes, methylrhenium trioxide (MTO) effectively catalyzes Diels-Alder reactions where this compound acts as the diene and an α,β-unsaturated ketone or aldehyde serves as the dienophile. Water as a solvent significantly enhances the reaction rate and yield in these MTO-catalyzed reactions. [, ]

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